molecular formula C11H10ClN5O2 B2912637 N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine CAS No. 681271-07-8

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2912637
CAS No.: 681271-07-8
M. Wt: 279.68
InChI Key: RVOIRYAUPMYQNP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is a high-purity chemical compound offered for research and development purposes. This compound belongs to the 5-nitropyrimidine class, a privileged scaffold in medicinal chemistry known for its electron-withdrawing nitro group which facilitates nucleophilic aromatic substitution reactions, making it a versatile intermediate for synthesizing diverse heterocyclic libraries . Researchers value this compound for its potential in neuroprotective drug discovery. Structurally related aromatic diamino derivatives have demonstrated significant activity in protecting human neurons from apoptosis, with some analogues showing the ability to rescue up to 80% of neurons from etoposide-induced cell death at low concentrations . The primary mechanism of action for this chemical class is distinct from NMDA receptor antagonism and is believed to be multimodal, involving the upregulation of the anti-apoptotic protein Bcl-2 and the induction of autophagy through elevated beclin 1 levels . With a molecular formula of C11H10ClN5O2 and a molecular weight of 279.68 g/mol , this compound serves as a key synthetic intermediate for exploring new chemical space in purine and pyrimidine-based drug discovery. It is supplied with a commitment to quality and consistency for research applications. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOIRYAUPMYQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions. One common method starts with the nitration of pyrimidine derivatives to introduce the nitro group at the 5-position. This is followed by the substitution of the amino groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzyl ring .

Scientific Research Applications

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of chlorine on the benzyl group significantly impacts physical properties. For example:

  • N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) : Melting point = 159–161°C .
  • N4,N6-Bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5i) : Melting point = 137–139°C .
  • N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5j) : Melting point = 195–197°C .
    The ortho-substituted 5j exhibits the highest melting point, likely due to steric hindrance from the 2-chloro group, which may enforce a rigid molecular conformation and enhance crystal packing efficiency .

Substituent Type and Electronic Effects

Replacing chlorobenzyl with bromobenzyl or alkyl groups alters solubility and reactivity:

  • N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine (5g) : Lower yield (68%) and higher melting point (174–176°C) compared to 5f , attributed to bromine’s greater electronegativity and molecular weight .
  • N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : Lower melting point (84–86°C) and higher yield (89%), reflecting reduced π-π stacking and van der Waals interactions in alkyl-substituted derivatives .

Role of the Nitro Group

The nitro group at the 5-position activates the pyrimidine ring for nucleophilic substitution. Theoretical studies (Gaussian16) reveal that aminolysis preferentially targets alkoxy groups over chlorine in nitro-activated pyrimidines due to the nitro group’s electron-withdrawing effect, which stabilizes transition states during substitution .

Data Tables

Table 2: Spectroscopic Comparison of Key Derivatives

Compound NH Proton (δ, ppm) Aromatic Protons (δ, ppm) HRMS [M+H]⁺ (Observed)
5j 9.68 (bs) 7.43–7.22 (m) 404.0684
5f Not reported Not reported Not reported
5k Not reported Not reported 219.134 (calculated)

Biological Activity

N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with a nitro group at position 5 and a chlorobenzyl group at position 2. This specific substitution pattern enhances its reactivity and biological activity.

Property Details
Molecular Formula C11H11ClN4O2
Molecular Weight 256.68 g/mol
Melting Point Approximately 120-122 °C
Appearance Yellow solid

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack and subsequent biochemical interactions. This compound has been investigated for its potential as an antimicrobial agent and anticancer drug , showing promising results in preliminary studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is attributed to its ability to inhibit bacterial growth by disrupting essential cellular processes.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitropyrimidine derivatives to highlight its unique properties:

Compound Name Structural Features Biological Activity
N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamineSimilar structure with different halogenModerate antibacterial activity
N,N-diethyl-5-nitropyrimidine-4,6-diamineEthyl substituents at positions 4 and 6Limited biological data available
2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diaminePiperazine moiety enhances bioactivityAntitumor and neuroactive properties

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound showed a significant reduction in bacterial colony counts in treated samples compared to controls. The compound was particularly effective against Gram-positive bacteria.
  • Cancer Cell Line Research : In experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.

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